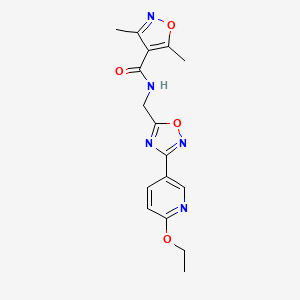

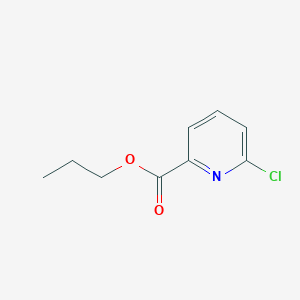

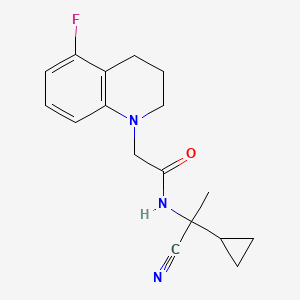

![molecular formula C17H17BrN2O2S B2505930 (5-Bromofuran-2-yl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851804-72-3](/img/structure/B2505930.png)

(5-Bromofuran-2-yl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of various bromofuran derivatives has been explored in the provided studies. In one approach, 5-bromosalicylaldehyde was reacted with a mesityl-methyl-cyclobutane derivative and potassium carbonate to prepare a ketone, which was then used to synthesize a thiosemicarbazone derivative . Another study reported the synthesis of bromophenols through bromination and demethylation reactions, followed by a Wolf-Kishner reduction to produce a series of compounds with potential antioxidant properties . Additionally, the alkylation of a 5-bromofuran-2-yl triazole thiol with various bromoalkanes in methanol and sodium hydroxide yielded compounds with high yields, which were further reacted with halogen-containing compounds to produce a series of new compounds with confirmed structures and potential antibacterial activity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using techniques such as 1H NMR spectroscopy and elemental analysis . The presence of the bromofuran moiety is a common structural feature in these compounds, which is crucial for their biological activity and chemical reactivity. The specific arrangement of substituents around the bromofuran core influences the properties and potential applications of these molecules.

Chemical Reactions Analysis

The chemical reactions employed in the synthesis of these compounds involve nucleophilic substitution, where the bromofuran derivatives act as electrophiles . The introduction of various substituents through reactions with thiosemicarbazide, bromoalkanes, and other halogen-containing compounds allows for the creation of a diverse array of molecules with different chemical and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these bromofuran derivatives are influenced by their molecular structure. The presence of the bromine atom and other substituents affects their reactivity, solubility, and stability. The antioxidant properties of the synthesized bromophenols were evaluated using various assays, and one compound, in particular, showed potent antioxidant and radical scavenging abilities . The antibacterial activity of the triazole thiols was also investigated, with some compounds showing competitive activity against a broad spectrum of microorganisms, including multi-resistant strains .

Relevant Case Studies

A case study involving the administration of a bromobenzofuran derivative to rats demonstrated a significant decrease in serum vitamin levels and an increase in malondialdehyde levels, suggesting the induction of severe stress and an increase in free radicals . This highlights the potential biological impact of these compounds and underscores the importance of understanding their effects in vivo.

Safety and Hazards

Eigenschaften

IUPAC Name |

(5-bromofuran-2-yl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2S/c1-11-3-4-12(2)13(9-11)10-23-17-19-7-8-20(17)16(21)14-5-6-15(18)22-14/h3-6,9H,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXLSTBKFRGRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)

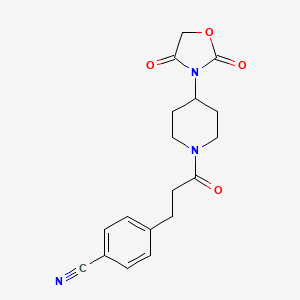

![3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2505852.png)

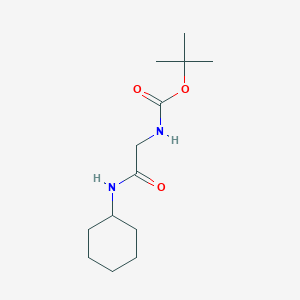

![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2505854.png)

![3-Hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2505866.png)

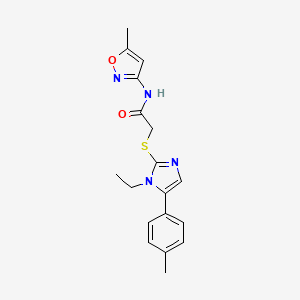

![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2505870.png)